![molecular formula C15H20N2O B1486703 10-ベンジル-3,10-ジアザビシクロ[4.3.1]デカン-4-オン CAS No. 897396-21-3](/img/structure/B1486703.png)
10-ベンジル-3,10-ジアザビシクロ[4.3.1]デカン-4-オン
説明
10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is a chemical compound with the molecular formula C15H20N2O . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is1S/C15H22N2/c1-2-5-13 (6-3-1)12-17-14-7-4-8-15 (17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is 244.33 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.科学的研究の応用
中枢神経系(CNS)調節
この化合物は、CNSにおけるモジュレーターとして可能性を示しています。同様のジアザビシクロ構造の誘導体は、α-7ニコチン性アセチルコリン受容体アゴニストとして作用する分子の合成のための出発物質として使用されてきました。 これらは、CNSに関連する疾患の治療に重要です .
末梢神経系(PNS)治療
CNSへの影響と一致して、10-ベンジル-3,10-ジアザビシクロ[4.3.1]デカン-4-オンは、PNSに関連する障害の治療法の開発にも使用できます。 その構造アナログは、コリン作動性システムに影響を与える化合物の作成に使用されてきました .
抗菌用途
10-ベンジル-3,10-ジアザビシクロ[4.3.1]デカン-4-オンを含むジアザビシクロ化合物の構造フレームワークは、有意な抗菌活性を有する製品の合成の基礎となっています。 これは、新しい抗生物質の開発において特に関連しています .
放射性トレーサー合成
18Fなどのこの化合物の同位体は、潜在的な放射性トレーサーの調製に使用されてきました。 これらの放射性トレーサーは、脳内の特定の受容体を画像化するのに不可欠であり、さまざまな神経学的状態に関する洞察を提供します .
セロトニントランスポーターリガンド
10-ベンジル-3,10-ジアザビシクロ[4.3.1]デカン-4-オンの誘導体は、11C標識セロトニントランスポーターリガンドの合成に使用されます。 これらのリガンドは、気分調節や神経学的障害において重要な役割を果たすセロトニントランスポーターの研究と画像化に不可欠です .
ニコチン性モジュレーター
最近の研究では、この化合物の誘導体は強力なニコチン性モジュレーターであることが示唆されています。 それらは、CNSとPNSの両方を含むコリン作動性システムに関連する疾患の治療に役立つ可能性があります .
化学合成ビルディングブロック
この化合物は、化学合成における汎用性の高いビルディングブロックとして機能します。 そのユニークな構造により、さまざまな医薬品化学における用途がある可能性のある、幅広いヘテロ環式化合物の作成が可能になります .
特性
IUPAC Name |
10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-9-13-7-4-8-14(10-16-15)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAQNBAVKBCRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NCC(C1)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

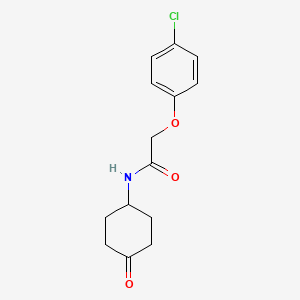
![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)
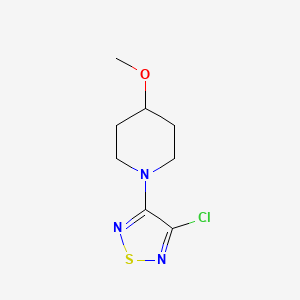
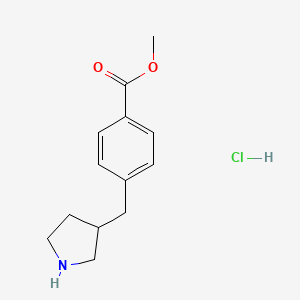

amine](/img/structure/B1486631.png)


![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)
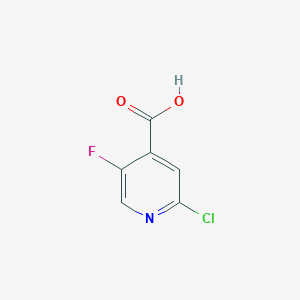
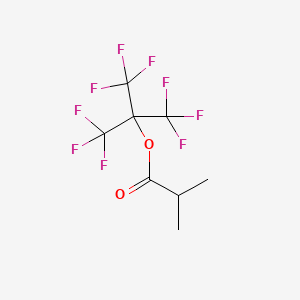
![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)